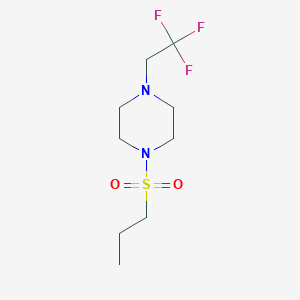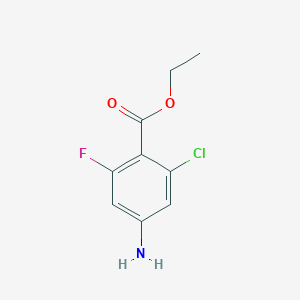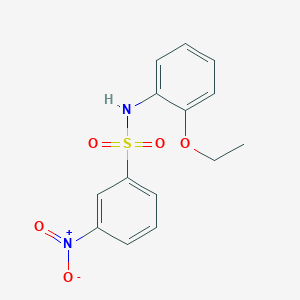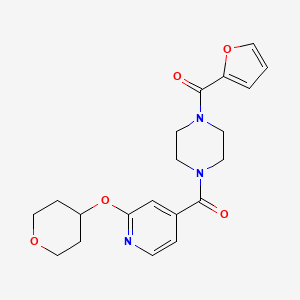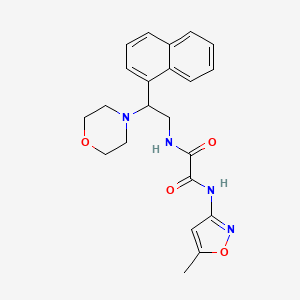
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MI-77301, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It was first discovered by Mirati Therapeutics and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Blockade of Sigma 1 Receptors in Neuropathic Pain Management
E-52862, a selective sigma 1 receptor (σ1R) antagonist structurally similar to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has shown efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model. This suggests its potential in managing sensory signs of diabetic neuropathy (Paniagua et al., 2016).
Sigma 1 Receptor Antagonism in Neurogenic Pain
The compound S1RA (E-52862), which shares a similar molecular framework with N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, was identified as a potent sigma 1 receptor antagonist. It displayed significant antinociceptive effects in several neuropathic pain models, highlighting its potential therapeutic use in neurogenic pain management (Díaz et al., 2012).
Exploration of Oxadiazole Derivatives
Research on derivatives of oxadiazole, a core component of the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been conducted to understand their crystal structures and potential applications in pharmaceuticals. These studies provide insight into the molecular interactions and stability, which can be vital for drug design and synthesis (Jasinski et al., 2009).
Development of Naphthalene Diimide Ligands for Cancer Therapy
Research on naphthalene diimide derivatives, closely related to the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, revealed their potential as telomere targeting agents in pancreatic cancer cells. These compounds demonstrated significant potency against cancer cell lines and modulated a distinct subset of genes, indicating their potential in cancer therapeutics (Micco et al., 2013).
Synthesis and Pharmacological Applications of Isoxazolopyrroloisoquinoline Derivatives
The synthesis of isoxazolopyrroloisoquinoline derivatives, which have structural similarities to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been studied. These derivatives exhibit potential for various pharmaceutical applications, contributing to the understanding of the broader class of compounds (Tzeli et al., 2022).
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15-13-20(25-30-15)24-22(28)21(27)23-14-19(26-9-11-29-12-10-26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13,19H,9-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVPNDHJQRQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

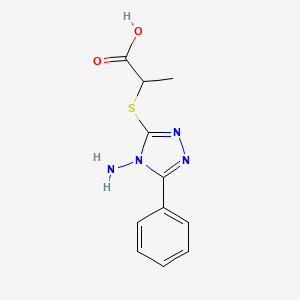
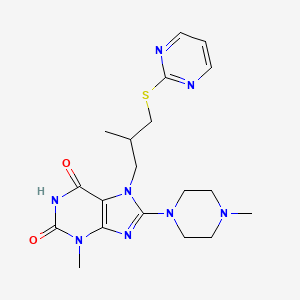
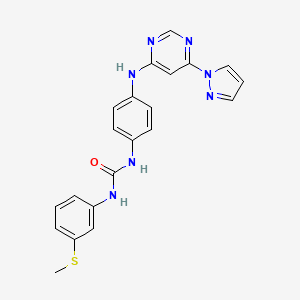
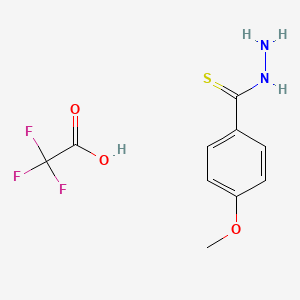
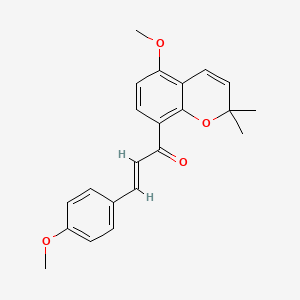
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
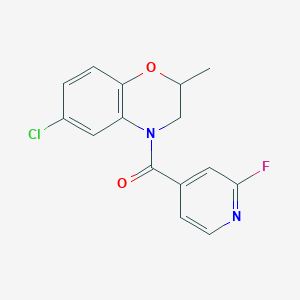
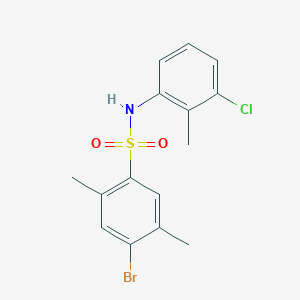
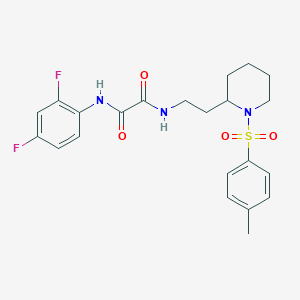
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
